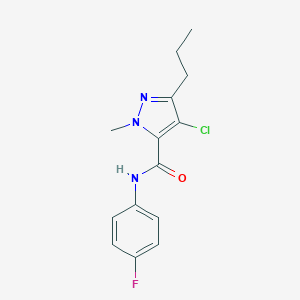
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is inhibited. Inhibition of PI3K and mTOR has been shown to have anti-cancer effects, while inhibition of other kinases may have different effects. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether in lab experiments include its potency and specificity for protein kinases. This compound is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful consideration should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the use of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether in scientific research. One potential direction is the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may be useful in the development of new therapies for various diseases such as cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether involves a multistep process. The first step involves the reaction between 4-chloro-3,5-dimethylphenol and 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether has been extensively used in scientific research for various purposes. This compound is commonly used as a tool compound for the study of protein kinases. It has been shown to inhibit the activity of several protein kinases, including PI3K and mTOR, which are important targets for cancer therapy. Additionally, this compound has been used in the study of various diseases such as diabetes, inflammation, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C18H19ClN4OS |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
4-(4-chloro-3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C18H19ClN4OS/c1-10-6-14(7-11(2)17(10)19)24-16-9-15(20-18(21-16)25-5)23-13(4)8-12(3)22-23/h6-9H,1-5H3 |
Clave InChI |
QOXZRBRXOSNZKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)SC |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)
